

A Technical Guide to Bis-PEG12-acid: Properties, Applications, and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bis-PEG12-acid*

Cat. No.: *B8106470*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG12-acid, a homobifunctional polyethylene glycol (PEG) derivative, serves as a versatile linker in the field of bioconjugation. Its structure, featuring a 12-unit PEG chain flanked by terminal carboxylic acid groups, imparts hydrophilicity and a defined spatial separation between conjugated molecules. This technical guide provides a comprehensive overview of **Bis-PEG12-acid**, including its chemical properties, common suppliers, and detailed experimental protocols for its application in creating advanced bioconjugates such as Proteolysis Targeting Chimeras (PROTACs).

Chemical Properties and CAS Numbers

Bis-PEG12-acid is characterized by a flexible, hydrophilic PEG chain that can enhance the solubility and bioavailability of the resulting conjugates. The terminal carboxylic acid groups provide reactive handles for covalent attachment to amine-containing molecules through the formation of stable amide bonds.

Two CAS numbers are frequently associated with this compound, which may correspond to slight variations in the PEG chain length or reflect different suppliers' cataloging systems. It is advisable to consider both when sourcing this reagent.

Property	Data
Chemical Name	1,38-Dioxo-1,38-bis(amino)-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxa-39-azanonatriacontane
Common Name	Bis-PEG12-acid, HOOC-PEG12-COOH
CAS Numbers	51178-68-8, 2667583-09-5
Molecular Formula	C ₂₈ H ₅₄ O ₁₆
Molecular Weight	Approximately 646.7 g/mol
Appearance	White to off-white solid or viscous oil
Solubility	Soluble in water and most organic solvents

Suppliers

Bis-PEG12-acid is commercially available from a variety of suppliers specializing in PEGylation reagents and bioconjugation linkers. When selecting a supplier, researchers should consider factors such as purity, availability of different quantities, and the provision of technical support and documentation.

Supplier	Website
BroadPharm	--INVALID-LINK--
MedChemExpress	--INVALID-LINK--
AxisPharm	--INVALID-LINK--
TargetMol	--INVALID-LINK--
Ambeed	--INVALID-LINK--

Note: This list is not exhaustive and represents a selection of known suppliers. Researchers are encouraged to perform their own due diligence.

Applications in Drug Development

The primary application of **Bis-PEG12-acid** is as a homobifunctional linker to connect two molecules of interest. Its hydrophilic PEG spacer can improve the pharmacokinetic properties of the resulting conjugate. A prominent application is in the synthesis of PROTACs.

PROTACs

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC, for which **Bis-PEG12-acid** is a suitable candidate, plays a crucial role in optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Experimental Protocols

The following is a representative protocol for the synthesis of a PROTAC using **Bis-PEG12-acid** as a linker. This protocol describes the sequential amide bond formation to connect a ligand for the target protein and a ligand for an E3 ligase.

Protocol: Synthesis of a PROTAC using **Bis-PEG12-acid**

Materials:

- **Bis-PEG12-acid**
- Target protein ligand with a free amine group (Ligand-NH₂)
- E3 ligase ligand with a free amine group (E3-Ligand-NH₂)
- 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous N,N-Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)

- Boc-protected amine (if one of the ligands has a second amine that needs protection)
- Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

Step 1: Mono-Boc Protection of **Bis-PEG12-acid** (if necessary)

This step is required if a sequential conjugation is desired.

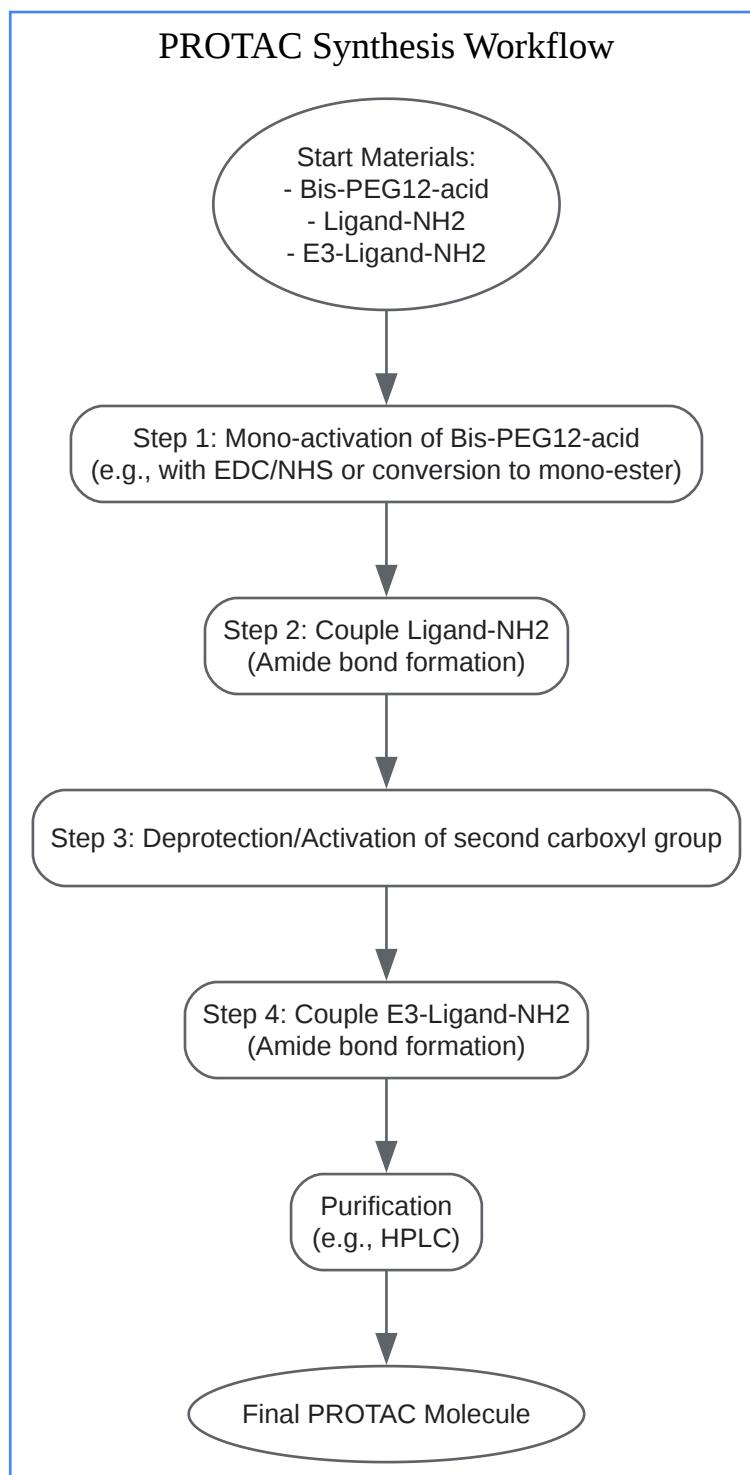
- Dissolve **Bis-PEG12-acid** (1 eq) in anhydrous DMF.
- Add a mono-Boc-protected diamine (e.g., Boc-NH-(CH₂)₂-NH₂) (1 eq) and HATU (1.1 eq).
- Add DIPEA (2 eq) to the reaction mixture and stir at room temperature overnight.
- Monitor the reaction by LC-MS.
- Upon completion, purify the mono-Boc-protected, mono-acid PEG12 linker by reverse-phase HPLC.

Step 2: Coupling of the First Ligand

- Dissolve the mono-functionalized PEG12 linker from Step 1 (1 eq) and the first ligand (e.g., Ligand-NH₂) (1.1 eq) in anhydrous DMF.
- Add HATU (1.2 eq) and DIPEA (3 eq).
- Stir the reaction at room temperature overnight.
- Monitor the reaction by LC-MS.
- Purify the product by reverse-phase HPLC.

Step 3: Deprotection of the Boc Group

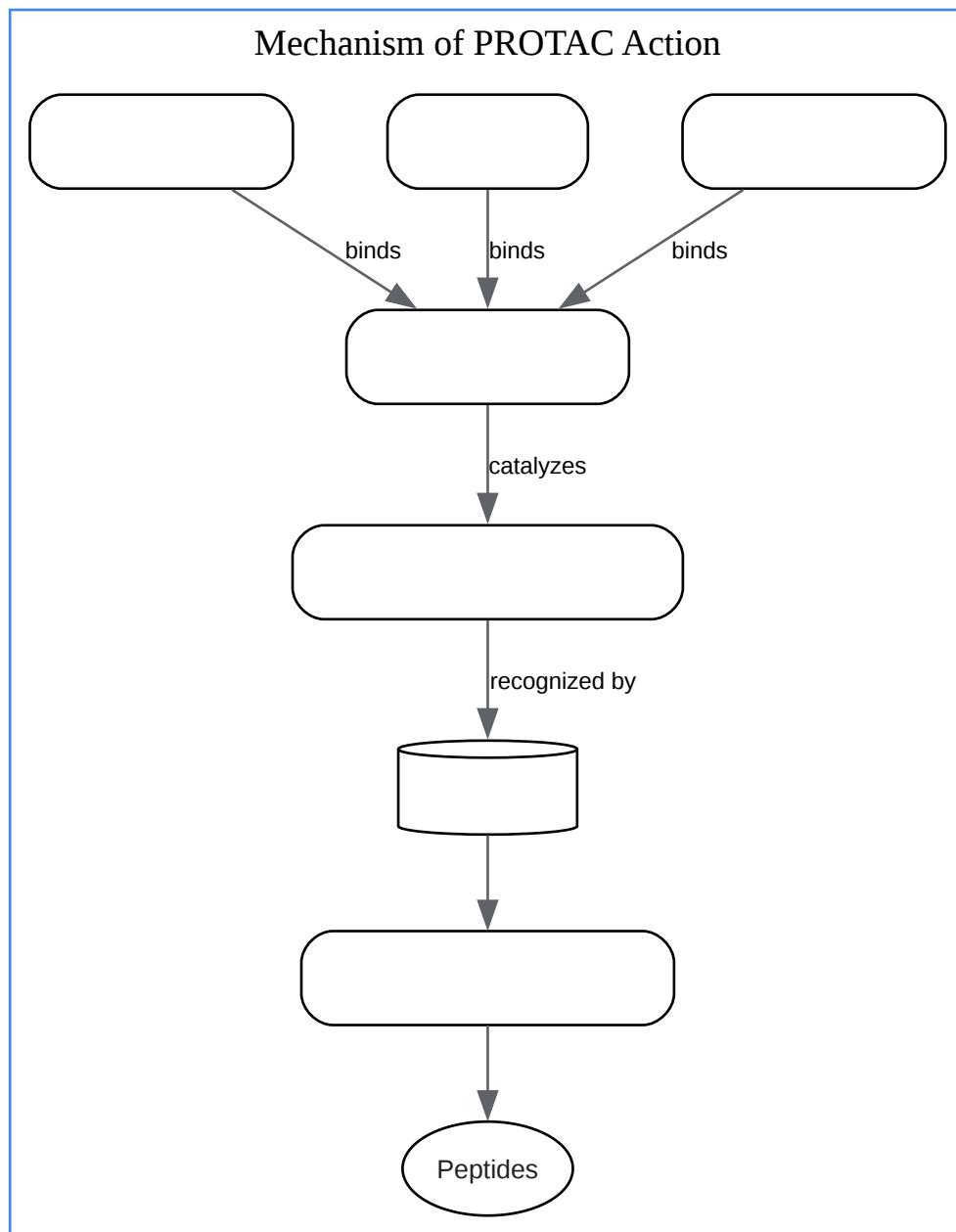
- Dissolve the product from Step 2 in a solution of TFA in DCM (e.g., 20% TFA).
- Stir the reaction at room temperature for 1-2 hours.


- Remove the solvent under reduced pressure to yield the deprotected intermediate.

Step 4: Coupling of the Second Ligand

- Dissolve the deprotected intermediate from Step 3 (1 eq) and the second ligand (e.g., E3-Ligand-NH₂) (1.1 eq) in anhydrous DMF.
- Add HATU (1.2 eq) and DIPEA (3 eq).
- Stir the reaction at room temperature overnight.
- Monitor the reaction by LC-MS.
- Purify the final PROTAC by reverse-phase HPLC.

Visualizations


Experimental Workflow for PROTAC Synthesis

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of a PROTAC molecule using **Bis-PEG12-acid** as a linker.

PROTAC-Mediated Protein Degradation Pathway

[Click to download full resolution via product page](#)

Caption: The signaling pathway of PROTAC-mediated protein degradation, highlighting the formation of the ternary complex.

- To cite this document: BenchChem. [A Technical Guide to Bis-PEG12-acid: Properties, Applications, and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b8106470#bis-peg12-acid-cas-number-and-supplier-information>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com